5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can be represented by the SMILES stringBrc1ccc(nc1)N2CCCC2
. This indicates that the molecule contains a bromine atom attached to a pyrimidine ring, which is further connected to a pyrrolidine ring via an oxygen atom . Physical and Chemical Properties Analysis
This compound is a solid compound . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available.Scientific Research Applications
Synthesis and Reactions
- The synthesis and reactions of thiazolidino[3,2-a]pyrimidines involve the preparation of oxothiazolidino[3,2-a]pyrimidines from dibromoethane and substituted 2-thiouracils, highlighting the role of bromination in synthesizing pyrimidine derivatives under mild conditions (Brown & Dyson, 1971).
- A new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives showcases the transformation of 5-bromo-2,4-dichloro-6-methylpyrimidine by methylhydrazine in chloroform, leading to compounds with potential medicinal applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Safety and Hazards
The compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It falls under the hazard classification of Acute Tox. 4 Oral .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have significant applications in medicine and chemical industry .
Mode of Action
It’s worth noting that pyrimidine derivatives are often used as intermediates in the synthesis of various drugs .
Result of Action
It’s known that pyrimidine derivatives play a significant role in the research and development of anticancer drugs .
Properties
IUPAC Name |
5-bromo-2-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBYFHZJBJTLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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